molecular formula C12H16N2O3 B331519 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE

Cat. No.: B331519
M. Wt: 236.27 g/mol
InChI Key: XDLLPFHBYJJYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N~1~-Morpholinobenzamide is a benzamide derivative featuring a methoxy group at the 3-position of the aromatic ring and a morpholine moiety attached via an amide bond. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties, making it relevant in coordination chemistry and catalytic applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-methoxy-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C12H16N2O3/c1-16-11-4-2-3-10(9-11)12(15)13-14-5-7-17-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)

InChI Key

XDLLPFHBYJJYTQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NN2CCOCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2CCOCC2

solubility

35.1 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE typically involves the reaction of 3-methoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-methoxy-N-(4-morpholinyl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-METHOXY-N~1~-MORPHOLINOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, a key enzyme involved in DNA repair processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Methoxy-N~1~-Morpholinobenzamide and related compounds:

Compound Name Molecular Features Directing Group Key Applications
This compound Methoxy, morpholine-amide N,O-bidentate (potential) Organic synthesis, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyl, dimethyl, benzamide N,O-bidentate Metal-catalyzed C–H functionalization
3-Methoxy-N,N-dimethylpropaneamide Methoxy, dimethyl amide None Pesticide emulsifiable compositions
3-Methoxy-N,N-dimethyl-5-nitroaniline Methoxy, dimethylamine, nitro Electron-withdrawing Intermediate in organic synthesis
Key Observations:
  • Morpholine vs. Hydroxyl/Dimethyl Groups : The morpholine ring in the target compound offers enhanced electron-donating capabilities and rigidity compared to the flexible hydroxyl/dimethyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This difference may influence coordination behavior in metal-catalyzed reactions.
  • Amide Substituents: While 3-Methoxy-N,N-dimethylpropaneamide shares a methoxy and amide group, its dimethylamide substituent lacks the cyclic structure of morpholine, resulting in lower polarity and suitability for nonpolar pesticide formulations.
  • Electronic Effects : The nitro group in 3-Methoxy-N,N-dimethyl-5-nitroaniline introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This alters reactivity in electrophilic aromatic substitution or cross-coupling reactions.

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